7-Tridecanone

Description

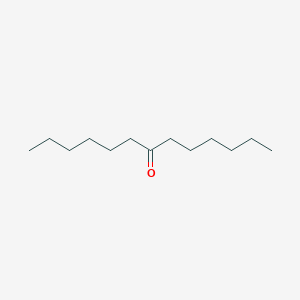

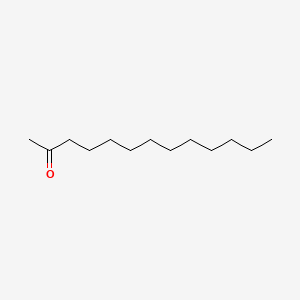

Structure

3D Structure

Properties

IUPAC Name |

tridecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIAPOFMBCCSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022034 | |

| Record name | 7-Tridecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-18-0 | |

| Record name | Hexyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Tridecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tridecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Tridecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-TRIDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0RDD0T8DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Tridecanone CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Tridecanone, a long-chain aliphatic ketone. It covers its chemical identity, physical and chemical properties, synthesis methodologies, and analytical procedures. This document is intended to serve as a valuable resource for professionals in research and development who are working with or have an interest in this compound.

Chemical Identity and Registry Information

This compound, also known as dihexyl ketone or enanthone, is a symmetrical ketone with the chemical formula C₁₃H₂₆O.[1][2] Its unique structure makes it a subject of interest in various chemical syntheses.

Key Identifiers

The primary identifiers for this compound are its CAS number and various other registry numbers that provide a standardized way to reference this compound in databases and literature.

| Identifier | Value |

| CAS Number | 462-18-0[1][2][3][4][5] |

| EC Number | 207-324-3[5][6] |

| PubChem CID | 10015[1] |

| Beilstein Number | 1757672[4] |

| MDL Number | MFCD00009543[7] |

Nomenclature

A comprehensive list of synonyms for this compound is provided below, reflecting its various naming conventions in the scientific literature.

| Type | Name |

| IUPAC Name | tridecan-7-one[1][4][6] |

| Common Synonyms | Dihexyl ketone[1][4][6], Di-n-hexyl ketone[4][6], Enanthone[1][4][6], Hexyl ketone[6] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O | [1][2][3][5] |

| Molecular Weight | 198.34 g/mol | [3] |

| Appearance | White solid or colorless to light yellow liquid | [7] |

| Melting Point | 30 °C | [7] |

| Boiling Point | 264 °C | [7] |

| Density | 0.825 g/cm³ at 25 °C | [5] |

| Solubility | Insoluble in water (0.056 g/L at 25 °C) | [6] |

| Flash Point | >113 °C (closed cup) | [5] |

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of its corresponding secondary alcohol, 7-tridecanol (B1208236). Two common and effective methods for this transformation are detailed below.

Jones Oxidation of 7-Tridecanol

This method employs a solution of chromium trioxide in sulfuric acid and acetone (B3395972) to efficiently oxidize 7-tridecanol to this compound.[8]

Materials:

-

7-Tridecanol

-

Acetone

-

Jones reagent (chromium trioxide in concentrated sulfuric acid and water)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 7-tridecanol in acetone in a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer.

-

Cool the solution to 15-20°C in an ice-water bath.

-

Add Jones reagent dropwise, maintaining the reaction temperature below 35°C. The reaction progress is indicated by a color change from orange to green.

-

Once the reaction is complete, quench the excess oxidizing agent by adding isopropyl alcohol until the green color persists.

-

Decant the reaction mixture from the chromium salts and wash the salts with acetone.

-

Combine the acetone solutions and concentrate them under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield this compound.[8]

TEMPO-Catalyzed Oxidation of 7-Tridecanol

For substrates that are sensitive to strongly acidic conditions, a milder oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst is a suitable alternative. This method often utilizes sodium hypochlorite (B82951) (bleach) as the terminal oxidant.[8]

Materials:

-

7-Tridecanol

-

TEMPO

-

Potassium bromide

-

Aqueous sodium hypochlorite

-

Sodium bicarbonate

-

1 M HCl

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Combine 7-tridecanol, TEMPO, and dichloromethane in a round-bottomed flask.

-

Add a solution of potassium bromide in water.

-

Cool the biphasic mixture to 0°C with vigorous stirring.

-

Add an aqueous solution of sodium hypochlorite and sodium bicarbonate dropwise, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

-

Once complete, separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 1 M HCl, saturated sodium thiosulfate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.[8]

Analytical Methods

The analysis of this compound and its precursors, such as 7-tridecanol, is crucial for quality control and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, providing both separation and structural identification of volatile and semi-volatile compounds.[7] While a specific protocol for this compound was not detailed in the searched literature, a general workflow for the GC-MS analysis of its precursor, 7-tridecanol, is presented below, which can be adapted for this compound.

GC-MS Analysis Workflow

Sample Preparation:

-

Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

-

Derivatization (Optional but Recommended for Alcohols): To improve volatility and chromatographic performance, 7-tridecanol can be derivatized, for example, by silylation using BSTFA with 1% TMCS.[7] This step would not be necessary for the direct analysis of this compound.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., hexane) for injection into the GC-MS system.

GC-MS Conditions (Example for 7-Tridecanol Analysis):

-

GC Column: A non-polar column, such as one coated with 5% phenyl-methylpolysiloxane, is typically used.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium is commonly used.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[7]

-

MS Scan Range: A mass range of m/z 40-500 is generally sufficient.[7]

Biological Activity and Signaling Pathways

While this compound has been identified in natural sources such as the plant Schisandra chinensis, the current body of scientific literature does not describe any specific biological activities or signaling pathways in which this compound is directly involved.[1] Its primary documented application is as a chemical intermediate in organic synthesis.[6] Further research is required to elucidate any potential biological roles of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin corrosion/irritation: Warning, Causes skin irritation (H315).[1]

-

Serious eye damage/eye irritation: Warning, Causes serious eye irritation (H319).[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning, May cause respiratory irritation (H335).[1]

It is a flammable liquid that can emit acrid smoke and irritating vapors when heated to decomposition.[6] Appropriate personal protective equipment should be worn when handling this chemical, and it should be stored in a cool, dry, and well-ventilated area in a tightly closed container.

This guide provides a summary of the currently available technical information on this compound. As research progresses, new applications and biological activities for this compound may be discovered.

References

- 1. This compound | C13H26O | CID 10015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 7-TRIDECANOL synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, 462-18-0 [thegoodscentscompany.com]

- 5. This compound [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Tridecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tridecanone, also known as dihexyl ketone or enanthone, is a symmetrical ketone with the chemical formula C₁₃H₂₆O.[1][2] It is a 13-carbon aliphatic ketone that finds utility as an intermediate in various organic syntheses.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physical Properties

This compound is a white to light yellow solid at room temperature, which may also appear as a clear liquid.[1][3] It is soluble in alcohol and practically insoluble in water.[1][4]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O | [1][2][5] |

| Molecular Weight | 198.34 g/mol | [1][2][5] |

| Melting Point | 30-33 °C | [4] |

| Boiling Point | 261-264 °C at 760 mmHg | [4] |

| Density | 0.825 g/mL at 25 °C | |

| Vapor Pressure | 0.012 mmHg at 25 °C (estimated) | [4] |

| Flash Point | >100 °C (>230 °F) | |

| Refractive Index | 1.431 | |

| Water Solubility | 4.53 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 5.053 (estimated) | [4] |

Chemical Identity

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | tridecan-7-one | [2][5] |

| CAS Number | 462-18-0 | [2][4][5] |

| Synonyms | Di-n-hexyl ketone, Dihexyl ketone, Enanthone | [1][2][6] |

| InChI | InChI=1S/C13H26O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3 | [2][5] |

| InChIKey | ULIAPOFMBCCSPE-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | CCCCCCC(=O)CCCCCC | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound and for its synthesis.

Determination of Physical Properties

This protocol describes the determination of the melting point range of this compound using a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample and a slower heating rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

This protocol outlines the determination of the boiling point of this compound using the capillary tube method.

Apparatus and Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

This compound sample

Procedure:

-

Place a small amount (approximately 0.5-1 mL) of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath, making sure the sample is below the level of the heating medium.

-

Heat the bath gently and observe the capillary tube. As the liquid heats, air will be expelled from the capillary tube.

-

The boiling point is reached when a continuous stream of bubbles emerges from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

This protocol describes the determination of the density of this compound using the pycnometer method. Since this compound is a solid at room temperature, its density will be determined at a temperature above its melting point.

Apparatus and Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath

-

Thermometer

-

This compound sample

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath set to 25 °C. Allow it to equilibrate.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it again (m₂).

-

Empty the pycnometer, dry it thoroughly, and fill it with molten this compound (heated just above its melting point).

-

Place the pycnometer with the molten sample in a water bath set to a temperature above its melting point (e.g., 35 °C) and allow it to equilibrate.

-

Ensure the pycnometer is completely full, dry the outside, and weigh it (m₃).

-

The density of this compound at the specified temperature can be calculated using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 25 °C

This protocol provides a qualitative method for determining the solubility of this compound in water and alcohol.

Apparatus and Materials:

-

Test tubes

-

Spatula

-

This compound sample

-

Distilled water

-

Ethanol

Procedure:

-

Label two test tubes, one for water and one for ethanol.

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into each test tube.

-

To the first test tube, add the solvent (water or ethanol) in small increments (e.g., 0.1 mL at a time), shaking vigorously after each addition.

-

Observe whether the solid dissolves. Continue adding the solvent up to a total volume of 1 mL.

-

Record the substance as "soluble" if the solid completely dissolves, "sparingly soluble" if it partially dissolves, or "insoluble" if it does not dissolve at all. Note the approximate volume of solvent required for dissolution if applicable.

Synthesis of this compound

This compound can be synthesized by the oxidation of 7-Tridecanol. Two common methods are Jones oxidation and TEMPO-catalyzed oxidation.[7]

Reactants and Reagents:

-

7-Tridecanol

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 7-Tridecanol in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice-water bath.

-

Slowly add Jones reagent dropwise to the cooled solution, maintaining the temperature below 35°C.

-

Monitor the reaction by observing the color change from orange to green.

-

Once the reaction is complete, quench any excess oxidizing agent by adding isopropyl alcohol until the green color persists.

-

Decant the acetone solution from the chromium salts and wash the salts with additional acetone.

-

Combine the acetone solutions and concentrate them under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield this compound.

Reactants and Reagents:

-

7-Tridecanol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Potassium bromide

-

Aqueous sodium hypochlorite (B82951) solution

-

Sodium bicarbonate

Procedure:

-

Combine 7-Tridecanol, TEMPO, and dichloromethane in a round-bottomed flask.

-

Add an aqueous solution of potassium bromide to the mixture.

-

Cool the biphasic mixture to 0°C with vigorous stirring.

-

Slowly add an aqueous solution of sodium hypochlorite and sodium bicarbonate, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, perform a suitable workup which typically involves separating the organic layer, washing it with aqueous solutions to remove residual reagents, drying the organic layer, and removing the solvent to afford this compound.

Caption: Synthetic pathways for the oxidation of 7-Tridecanol to this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~2.4 ppm (t, 4H, -CH₂C(=O)CH₂-), δ ~1.5 ppm (m, 4H, -CH₂CH₂C(=O)-), δ ~1.2-1.3 ppm (m, 12H, alkyl chain -CH₂-), δ ~0.9 ppm (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~211 ppm (C=O), δ ~43 ppm (-CH₂C(=O)-), δ ~32 ppm, ~29 ppm, ~24 ppm, ~22 ppm (alkyl chain -CH₂-), δ ~14 ppm (-CH₃) |

| IR (KBr) | ~2920 cm⁻¹ (C-H stretch, alkyl), ~2850 cm⁻¹ (C-H stretch, alkyl), ~1715 cm⁻¹ (C=O stretch, strong) |

| Mass Spec. (EI) | m/z 198 (M⁺), 113, 99, 85, 71, 57, 43 |

Safety and Handling

This compound is a flammable liquid and may cause skin and serious eye irritation.[1][5] It may also cause respiratory irritation.[5] When heated to decomposition, it emits acrid smoke and irritating vapors.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn. Store in a tightly closed container in a cool, dry place.[1]

Applications

This compound is primarily used as an intermediate in organic synthesis.[1] It can be a precursor for the synthesis of other long-chain compounds. It has also been identified as a flavor component in some food products.[8]

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with standardized protocols for their determination and synthesis. The data and methodologies presented are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, facilitating its effective and safe use in various scientific applications.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. chem.ws [chem.ws]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

7-Tridecanone molecular formula and weight

Synonyms: Dihexyl ketone, Enanthone

An in-depth analysis of 7-Tridecanone (CAS No. 462-18-0), a symmetrical aliphatic ketone, reveals its fundamental molecular and physical properties. This guide serves as a technical resource for researchers and professionals in drug development and chemical synthesis.

Molecular and Physical Data

The essential quantitative data for this compound are summarized in the table below, providing a clear reference for its chemical identity and characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O | [1][2][3][4] |

| Molecular Weight | 198.34 g/mol | [1][3][4] |

| Exact Mass | 198.198365449 Da | [4][5] |

| CAS Registry Number | 462-18-0 | [1][2] |

| Density | 0.825 g/mL at 25 °C | [3] |

| Boiling Point | 264 °C | [3] |

| Flash Point | >230 °F | [3] |

| Physical State | White solid or flammable liquid | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [6] |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, general methodologies for determining the physicochemical properties of similar ketones are well-established. For instance, the synthesis of related compounds like 7-Tridecanol involves the reduction of this compound, a standard organic chemistry reaction.[6] Techniques such as mass spectrometry and infrared spectroscopy are routinely used to confirm the molecular weight and identify functional groups.[6]

Logical Workflow for Characterization

The characterization of a chemical entity like this compound follows a logical progression. The initial steps involve determining its fundamental properties, which then inform its potential applications and further experimental investigation.

Caption: Logical workflow for the chemical characterization of this compound.

References

7-Tridecanone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Tridecanone, a long-chain aliphatic ketone. It covers its fundamental chemical identity, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Synonyms

The systematically correct IUPAC name for this compound is tridecan-7-one .[1][2] It is also widely known by several synonyms.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Common Synonyms | Dihexyl ketone, Di-n-hexyl ketone, Enanthone, Hexyl ketone.[1][2][3] |

| CAS Registry Number | 462-18-0.[1][2][3] |

| EC Number | 207-324-3.[1][3] |

| PubChem CID | 10015.[1][3] |

| UNII | L0RDD0T8DG.[1] |

Physicochemical Properties

This compound is a white to light yellow solid or a colorless to light yellow liquid, depending on the ambient temperature.[3] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O | [1][2][3] |

| Molecular Weight | 198.34 g/mol | [1][2][3] |

| Melting Point | 27.0 to 32.5 °C | [4] |

| Boiling Point | 264 °C (lit.) | [4] |

| Density | 0.825 g/mL at 25 °C (lit.) | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Solubility | Almost insoluble in water (0.056 g/L at 25 °C).[3] | |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid.[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectroscopic data.

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Key Absorptions (cm⁻¹) | Source |

| C-H stretch | ~2930, 2860 | [5] |

| C=O stretch (strong) | ~1715 | [5] |

Table 4: Mass Spectrometry (MS) Data

| Technique | Key m/z values | Source |

| Electron Ionization (EI) | Data available in NIST Mass Spectrometry Data Center.[2][6] |

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹³C NMR | Data available.[3] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound from 7-Tridecanol (B1208236)

A common synthetic route to this compound is the oxidation of the secondary alcohol, 7-Tridecanol.[7]

This method employs a solution of chromium trioxide in sulfuric acid and acetone (B3395972) to efficiently oxidize secondary alcohols to ketones.[7]

Experimental Protocol:

-

Dissolve 7-tridecanol (10.0 g, 49.9 mmol) in 100 mL of acetone in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.[7]

-

Cool the solution to 15-20°C in an ice-water bath.[7]

-

Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL.[7]

-

Add the Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature below 35°C.[7]

-

Monitor the reaction by observing the color change from orange to green.[7]

-

Upon completion, quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the green color persists.[7]

-

Decant the reaction mixture from the chromium salts and wash the salts with acetone.[7]

-

Combine the acetone solutions and concentrate them under reduced pressure.[7]

-

Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.[7]

-

Remove the solvent by rotary evaporation to yield this compound.[7]

This is a milder, more modern method for the oxidation of secondary alcohols.[7]

Experimental Protocol:

-

Combine 7-tridecanol (5.0 g, 24.9 mmol), TEMPO (0.039 g, 0.25 mmol), and 50 mL of dichloromethane (B109758) in a round-bottomed flask.[7]

-

Add a solution of potassium bromide (0.30 g, 2.5 mmol) in 5 mL of water to the mixture.[7]

-

Cool the biphasic mixture to 0°C with vigorous stirring.[7]

-

Prepare an aqueous solution of sodium hypochlorite (B82951) (10-15% available chlorine, 25 mL) with sodium bicarbonate (2.1 g, 25 mmol).[7]

-

Add the sodium hypochlorite solution dropwise, maintaining the temperature below 5°C.[7]

-

Stir the reaction at 0°C for 1-2 hours and monitor by TLC.[7]

-

After completion, wash the combined organic layers with 1 M HCl, saturated sodium thiosulfate (B1220275) solution, and brine.[7]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.[7]

Spectroscopic Analysis

Sample Preparation:

-

Liquid Samples: A thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5]

-

Solid Samples: Analyze as a KBr pellet or as a mull in Nujol.[5]

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.[5]

-

Place the sample in the instrument's sample compartment.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[5]

-

Subtract the background spectrum from the sample spectrum.[5]

Sample Preparation:

-

Dissolve a small amount of the compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[5]

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift scale to 0 ppm.[5]

Data Acquisition:

-

The sample is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[5]

Visualized Workflows and Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound from its corresponding alcohol is depicted below.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

Caption: Workflow for the spectroscopic analysis of this compound.

References

7-Tridecanone: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and storage considerations for 7-Tridecanone (CAS No. 462-18-0), also known as dihexyl ketone. The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical and Physical Properties

Proper handling and storage protocols are predicated on a thorough understanding of a substance's physical and chemical properties. Key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O | [1][2] |

| Molecular Weight | 198.34 g/mol | [1] |

| Appearance | White solid or colorless to light yellow powder/lump/clear liquid | [3] |

| Melting Point | 30 - 33 °C (86 - 91.4 °F) | [4][5] |

| Boiling Point | 264 °C (507.2 °F) at 760 mmHg | [5] |

| Flash Point | >113 °C (>235.4 °F) Closed Cup | |

| Density | 0.825 g/cm³ at 25 °C | |

| Vapor Pressure | 0.012 mmHg at 25 °C | [5][6] |

| Water Solubility | Insoluble | [4][7] |

Toxicological Information and Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is considered moderately toxic by the intravenous route.[6][7] When heated to decomposition, it may emit acrid smoke and irritating vapors.[6][7]

| Toxicity Data | Value | Species | Route | Source |

| LDLo (Lowest published lethal dose) | 3511 mg/kg | Mouse | Intravenous | [5] |

GHS Hazard Statements: [1]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Provide appropriate exhaust ventilation at places where dust may be formed.[4]

-

Facilities should be equipped with an eyewash station and a safety shower.[9]

Personal Protective Equipment

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4][9]

-

Skin Protection: Wear protective gloves (materials to be determined based on specific laboratory conditions and breakthrough times). A lab coat and closed-toe footwear are minimum requirements.[9]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved N95 or P1 dust mask may be used.[4]

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[4][8] |

| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4][8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[4][8] |

The following decision tree outlines the appropriate first aid response based on the type of exposure.

Fire and Explosion Hazard Data

This compound is a combustible solid.[10]

| Property | Value |

| Flash Point | >113 °C (>235.4 °F) Closed Cup |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8] |

| Hazardous Combustion Products | Carbon oxides.[4] |

| Special Firefighting Procedures | Firefighters should wear self-contained breathing apparatus and full protective gear.[4][8] |

Accidental Release Measures

In the event of a spill, avoid dust formation and breathing vapors, mist, or gas.[4] Ensure adequate ventilation.[8] Sweep up and shovel the material into a suitable, closed container for disposal.[4][8] Do not let the product enter drains.[4][8]

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[4][8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][11]

-

Stability: Stable under normal storage conditions.[11]

The diagram below illustrates storage compatibility for this compound.

Disposal Considerations

Dispose of this compound as an unused product in accordance with local, state, and federal regulations.[4] Do not allow the material to enter drains or water courses.[8]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for this compound from your supplier before use.

References

- 1. This compound | C13H26O | CID 10015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 25G | Labscoop [labscoop.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound, 462-18-0 [thegoodscentscompany.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Dihexyl ketone 97% | 462-18-0 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

The Researcher's Guide to 7-Tridecanone: From Procurement to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tridecanone, also known as dihexyl ketone or enanthone, is a symmetrical ketone with the chemical formula C₁₃H₂₆O. This long-chain aliphatic ketone serves as a valuable building block in organic synthesis and as a standard in various analytical applications. For researchers in fields ranging from pheromone synthesis to materials science, understanding the procurement process and experimental utility of this compound is crucial for successful project execution. This technical guide provides a comprehensive overview of commercial suppliers, purchasing considerations, and detailed experimental protocols involving this compound.

Commercial Suppliers and Purchasing of this compound

Acquiring high-quality this compound is the first critical step for any research endeavor. Several reputable chemical suppliers offer this compound in various grades and quantities. When selecting a supplier, researchers should consider factors such as purity, available documentation (Certificate of Analysis, Safety Data Sheet), price, and shipping times.

Summary of Commercial Suppliers

| Supplier | Product Number (Example) | Purity | Available Quantities | Price (USD, Approx.) |

| TCI America | D1546 | >97.0% (GC) | 5g, 25g | $59 (5g), $234 (25g)[1] |

| Sigma-Aldrich | D104205 | 97% | 5g, 25g | Contact for pricing |

| BOC Sciences | - | Varies | Custom synthesis available | Inquiry required |

| Fisher Scientific (distributor for TCI) | D15465G | >97.0% (GC) | 5g | $78.00[2] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Key Purchasing Considerations

-

Purity: For most research applications, a purity of >97% as determined by Gas Chromatography (GC) is sufficient. However, for applications requiring a highly pure standard, it is advisable to seek suppliers offering higher purity grades and to scrutinize the Certificate of Analysis (CoA) for detailed impurity profiles.

-

Documentation: Always ensure that the supplier provides a comprehensive Safety Data Sheet (SDS) and a batch-specific Certificate of Analysis (CoA). The CoA is critical as it provides detailed information on the purity and physical properties of the specific lot being purchased.

-

Regulatory Compliance: While this compound is not a controlled substance, it is important to adhere to your institution's chemical procurement and safety protocols.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from its synthesis to its use in analytical and biological assays.

Synthesis of this compound via Oxidation of 7-Tridecanol

A common method for preparing this compound in a laboratory setting is through the oxidation of the corresponding secondary alcohol, 7-Tridecanol.

Materials:

-

7-Tridecanol

-

Acetone (B3395972) (ACS grade)

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve 7-Tridecanol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add Jones reagent dropwise from the dropping funnel, maintaining the temperature below 20 °C. The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color of Cr(VI) is no longer present.

-

Filter the mixture to remove the chromium salts and wash the solid with acetone.

-

Combine the filtrate and washings and remove the acetone using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is well-suited for analysis by GC-MS due to its volatility. It can be analyzed directly or used as an internal standard for the quantification of other analytes.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

If using as an internal standard, add a known amount of the this compound solution to each sample and calibration standard.

-

Inject 1 µL of the prepared sample into the GC-MS.

Electroantennography (EAG) Bioassay for Insect Olfactory Response

Ketones are known to be involved in insect chemical communication, acting as pheromones or kairomones. Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[3]

Materials:

-

Live insects (e.g., moths, beetles)

-

This compound

-

Solvent (e.g., hexane, paraffin (B1166041) oil)

-

Filter paper strips

-

Glass Pasteur pipettes

-

Air stimulus controller (for delivering puffs of odor)

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., insect Ringer's solution)

-

High-impedance amplifier

-

Data acquisition system

Procedure:

-

Insect Preparation:

-

Immobilize the insect using wax or a custom holder.

-

Carefully excise an antenna at the base.

-

Mount the excised antenna between the recording and reference electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

-

-

Odorant Preparation:

-

Prepare serial dilutions of this compound in the chosen solvent.

-

Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

-

-

Stimulation and Recording:

-

A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

-

A puff of air (e.g., 0.5 seconds) from the odorant-containing pipette is injected into the continuous airstream.

-

The resulting change in electrical potential (the EAG response) is amplified, recorded, and analyzed.

-

A solvent blank should be used as a negative control.

-

Responses are typically measured as the peak amplitude of the depolarization.

-

Visualizations

Logical Workflow for Procurement and Quality Control of this compound

Caption: Procurement and QC workflow for this compound.

Signaling Pathway for Insect Olfactory Detection of this compound

Caption: Insect olfactory detection of this compound.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis using this compound.

References

The Enigmatic Presence of 7-Tridecanone: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tridecanone, a long-chain aliphatic ketone, has emerged as a molecule of interest due to its identification in the essential oil of the medicinal plant Schisandra chinensis. While its full biological significance remains largely uncharacterized, its structural similarity to known semiochemicals and other bioactive lipids suggests a potential role in intra- and inter-species communication, as well as other physiological processes. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, detailed experimental protocols for its extraction and analysis, and a discussion of its potential biosynthetic origins and biological activities. The information presented herein is intended to serve as a foundational resource for researchers seeking to investigate this intriguing molecule further.

Natural Occurrence of this compound

The documented natural occurrence of this compound is currently limited, with the most definitive identification being in the volatile fraction of Schisandra chinensis.

In Plants

This compound has been identified as a constituent of the essential oil of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] While its presence is confirmed, quantitative data on its concentration in different parts of the plant and variations based on geographical location, seasonality, or extraction method are not yet available in the scientific literature.[2][3][4]

In Insects and Mammals

To date, there is a notable absence of direct evidence for the natural occurrence of this compound in insects and mammals. While other long-chain ketones are known to function as pheromones or kairomones in insects, the specific role of this compound in this context has not been reported.[5][6] Similarly, its presence as a metabolite in mammalian systems has not been documented in available metabolic studies.[7]

Table 1: Documented Natural Occurrence of this compound

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Tissue/Source | Concentration | Reference |

| Plantae | Magnoliophyta | Magnoliopsida | Magnoliales | Schisandraceae | Schisandra | chinensis | Essential Oil | Not Quantified | [1] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction, identification, and quantification of this compound from biological matrices. These protocols are based on established methods for the analysis of similar volatile and semi-volatile compounds and can be adapted and optimized for specific research needs.

Protocol 1: Solvent Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from plant tissues, such as the fruits of Schisandra chinensis.

Materials:

-

Dried and powdered plant material

-

n-Hexane (or other suitable non-polar solvent)

-

Glass extraction vessel

-

Rotary evaporator

-

Whatman No. 1 filter paper

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Maceration: Weigh a known amount of the powdered plant material and place it in the glass extraction vessel. Add n-hexane in a 1:10 (w/v) ratio.

-

Extraction: Agitate the mixture at room temperature for 24-48 hours to ensure thorough extraction.

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Drying: Pass the filtered extract through a column of anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid the loss of volatile compounds.

-

Storage: Store the concentrated extract in a sealed vial at -20°C until analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis from Insects

This non-destructive method is suitable for sampling volatile compounds, including potentially this compound, emitted by live insects.

Materials:

-

Live insects

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials with septa

-

GC-MS system with an SPME-compatible inlet

Procedure:

-

Sample Preparation: Place a single insect or a small group of insects into a headspace vial and seal it.

-

Equilibration: Allow the vial to equilibrate for a set period (e.g., 30-60 minutes) at a controlled temperature to allow volatile compounds to accumulate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the chromatographic column.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the instrumental parameters for the qualitative and quantitative analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 10 minutes at 280°C

-

-

Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

Quantification:

For absolute quantification, a calibration curve should be prepared using certified standards of this compound. An internal standard (e.g., a deuterated analog or a structurally similar ketone not present in the sample) should be used to correct for variations in sample preparation and injection.

Protocol 4: Derivatization of this compound for Enhanced GC-MS Analysis

Derivatization can improve the chromatographic properties and detection sensitivity of ketones. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes and ketones.

Materials:

-

Extracted sample containing this compound

-

PFBHA solution (in a suitable solvent like pyridine)

-

Reaction vial

Procedure:

-

Reaction: To the dried extract, add a known volume of the PFBHA solution.

-

Incubation: Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization.

-

Analysis: Cool the reaction mixture to room temperature and inject an aliquot into the GC-MS system. The resulting oxime derivative will have a higher molecular weight and different fragmentation pattern, which can aid in its identification and quantification.

Visualization of Workflows and Pathways

Experimental Workflows

Caption: Overview of experimental workflows for the analysis of this compound.

Hypothesized Biosynthesis Pathway

The biosynthesis of long-chain ketones in organisms is generally believed to be derived from fatty acid metabolism. While a specific pathway for this compound has not been elucidated, a plausible route involves the modification of a C13 fatty acid.

Caption: Hypothesized biosynthesis of this compound from tridecanoic acid.

Hypothetical Signaling Pathway as a Semiochemical

If this compound functions as a semiochemical (e.g., a pheromone), it would likely interact with specific receptors in the receiving organism to trigger a behavioral or physiological response.

Caption: Hypothetical signaling cascade for this compound as a semiochemical.

Potential Biological Roles and Future Directions

The structural characteristics of this compound, a 13-carbon ketone, place it within a class of compounds known to have diverse biological activities. While specific research on this compound is limited, inferences can be drawn from related molecules.

-

Semiochemical Activity: Many long-chain ketones serve as insect pheromones, involved in processes like mate attraction, aggregation, and trail marking.[5] Future research should investigate the potential pheromonal or kairomonal effects of this compound on various insect species, particularly those associated with Schisandra chinensis.

-

Flavor and Fragrance: Some ketones contribute to the aroma and flavor profiles of foods and are used in the fragrance industry.[8][9] The presence of this compound in Schisandra chinensis suggests it may contribute to the plant's characteristic scent.

-

Antimicrobial and Other Bioactivities: Volatile organic compounds from plants and microbes, including ketones, can exhibit antimicrobial properties.[10][11] The potential pharmacological activities of this compound warrant investigation, especially given its presence in a medicinal plant.

Conclusion

This compound remains a largely unexplored natural product with a confirmed presence in Schisandra chinensis. This technical guide provides a starting point for researchers by consolidating the current knowledge and presenting adaptable experimental protocols for its study. Significant opportunities exist to elucidate the quantitative distribution of this compound in the natural world, uncover its biosynthetic pathways, and determine its biological functions. Such research will not only expand our fundamental understanding of chemical ecology and natural product biosynthesis but may also lead to the development of new tools for pest management, novel flavor and fragrance compounds, or lead compounds for drug discovery.

References

- 1. This compound | C13H26O | CID 10015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Analysis of the essential oil of Schisandra chinensis (Turcz.) Baill. with GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Insect pheromones - Wikipedia [en.wikipedia.org]

- 6. Sex pheromone levels in pheromone glands and identification of the pheromone and hydrocarbons in the hemolymph of the moth Scoliopteryx libatrix L. (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [academiccommons.columbia.edu]

- 8. Fragrance University [fragranceu.com]

- 9. Fragrance University [fragranceu.com]

- 10. Chemical diversity of microbial volatiles and their potential for plant growth and productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Microbial Volatiles: Small Molecules with an Important Role in Intra- and Inter-Kingdom Interactions [frontiersin.org]

7-Tridecanone: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 7-Tridecanone (CAS No. 462-18-0), a long-chain aliphatic ketone. Understanding these properties is critical for its application in research, chemical synthesis, and formulation development. This document compiles available data on its solubility, outlines experimental protocols for its determination, and provides insights into its chemical characteristics relevant to its behavior in various solvent systems.

Core Properties of this compound

This compound, also known as dihexyl ketone, is a symmetrical ketone with the chemical formula C₁₃H₂₆O.[1] Its structure consists of a central carbonyl group flanked by two hexyl chains. This molecular architecture dictates its physical and chemical properties, including its solubility. At room temperature, it is a white to light yellow solid with a melting point in the range of 29 to 32.5 °C.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆O | [1] |

| Molecular Weight | 198.35 g/mol | [4] |

| CAS Number | 462-18-0 | [5] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [6] |

| Melting Point | 29 - 32.5 °C | [2][3] |

| Boiling Point | 264 °C (at 760 mmHg) | [7] |

| Water Solubility | 0.056 g/L (25 °C) 4.53 mg/L (25 °C, estimated) | [1][4] |

| LogP (Octanol/Water) | 4.9 | [8] |

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound's long, nonpolar alkyl chains make it a predominantly nonpolar molecule, with the carbonyl group introducing a small degree of polarity.

Aqueous Solubility

This compound is practically insoluble in water.[1] Experimental data indicates a solubility of 0.056 g/L at 25 °C.[1] This low aqueous solubility is attributed to the large hydrophobic nature of the two hexyl chains, which cannot effectively interact with the polar water molecules.

Organic Solvent Compatibility

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | "Like dissolves like"; strong van der Waals interactions between the alkyl chains of this compound and hexane. |

| Toluene (B28343) | Non-polar | High | Similar to hexane, the aromatic nature of toluene can interact favorably with the alkyl chains. |

| Diethyl Ether | Moderately Polar | High | The ether's polarity is low enough to accommodate the nonpolar chains, and the oxygen can interact with the carbonyl group. |

| Chloroform | Moderately Polar | High | Chloroform is a good solvent for many organic compounds and is expected to readily dissolve this compound. |

| Acetone (B3395972) | Polar Aprotic | Moderate to High | The ketone functionality of acetone can interact with the carbonyl group of this compound, and it can solvate the alkyl chains to some extent. |

| Ethanol (B145695) | Polar Protic | Moderate | The hydroxyl group of ethanol can hydrogen bond with the carbonyl oxygen of this compound, but the overall polarity of ethanol may limit the solubility of the long nonpolar chains. It is known to be soluble enough for recrystallization.[1] |

| Methanol | Polar Protic | Low to Moderate | Methanol is more polar than ethanol, which would likely decrease its ability to solvate the long alkyl chains of this compound. |

Experimental Determination of Solubility

A precise understanding of solubility often requires experimental determination. The following outlines a general protocol for determining the solubility of a solid organic compound like this compound in a given solvent.

Experimental Protocol: Shake-Flask Method

1. Materials:

- This compound (high purity)

- Selected solvent (analytical grade)

- Vials with screw caps

- Shaking incubator or orbital shaker

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- Analytical balance

- Volumetric flasks

- Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)

2. Procedure:

- Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

- Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

- Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe, and immediately filter it through a syringe filter to remove any remaining solid particles.

- Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered sample solution using a suitable analytical method like GC-FID or HPLC.

- Calculation: Construct a calibration curve from the standard solutions. Use the response of the sample solution to determine its concentration, which represents the solubility of this compound in that solvent at the specified temperature.

Visualizing Concepts

Solvent Polarity and Solubility

The following diagram illustrates the general relationship between solvent polarity and the expected solubility of this compound.

Caption: Logical relationship of solvent polarity on this compound solubility.

Experimental Workflow

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: General experimental workflow for determining solubility.

Biological Context and Relevance

While this guide focuses on the physicochemical properties of this compound, it is important to note its presence in some natural products, such as the plant Schisandra chinensis.[8] Some long-chain ketones also exhibit pheromonal activity in insects.[9] However, at present, there is limited publicly available information regarding specific signaling pathways involving this compound in humans or its direct application in drug development. Its precursor, 7-tridecanol (B1208236), has been noted for potential biological activities, and this compound itself can be synthesized from 7-tridecanol through oxidation.[10] Further research is needed to elucidate any potential pharmacological roles of this compound.

Conclusion

This compound is a nonpolar, long-chain ketone with very low solubility in water and good to excellent solubility in non-polar and moderately polar organic solvents. Its solubility profile is a direct consequence of its molecular structure. For precise formulation and experimental design, it is recommended that the solubility in specific solvent systems be determined empirically using standard methods such as the shake-flask protocol outlined in this guide. While its direct role in drug development is not yet established, its properties as a chemical intermediate and its natural occurrence suggest areas for future investigation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 462-18-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. This compound, 462-18-0 [thegoodscentscompany.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 462-18-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C13H26O | CID 10015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Genetic elimination of known pheromones reveals the fundamental chemical bases of mating and isolation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectral database information for 7-Tridecanone (NIST, etc.)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data available for 7-Tridecanone, a long-chain aliphatic ketone. The information presented is compiled from various spectral databases, including the National Institute of Standards and Technology (NIST), and is intended to assist in the identification, characterization, and analysis of this compound.

Mass Spectrometry

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and a series of fragment ions that provide structural information.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O | [PubChem][1] |

| Molecular Weight | 198.34 g/mol | [PubChem][1] |

| Ionization Mode | Electron Ionization (EI) | [NIST][2] |

| Major Fragments (m/z) | ||

| 113 | Base Peak | [ResearchGate][3] |

| 43 | High Abundance | [PubChem][1] |

| 58 | High Abundance | [PubChem][1] |

| 85 | Moderate Abundance | |

| 99 | Moderate Abundance | |

| 127 | Moderate Abundance | |

| 198 (M+) | Molecular Ion (often low intensity) | [NIST][2] |

Fragmentation Pattern: The fragmentation of this compound is characteristic of aliphatic ketones. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway. This leads to the formation of acylium ions. For this compound, alpha-cleavage can result in the loss of a hexyl radical (C₆H₁₃•) to form an ion at m/z 113, or the loss of a pentyl radical (C₅H₁₁) to form an ion at m/z 127. The McLafferty rearrangement is another common fragmentation mechanism for ketones with sufficiently long alkyl chains, which can also contribute to the overall fragmentation pattern.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits signals corresponding to the different types of protons in the molecule. The protons on the carbons alpha to the carbonyl group are the most deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-C(=O)- (α-H) | ~2.4 | Triplet |

| -CH₂- (β to C=O) | ~1.5-1.6 | Multiplet |

| -(CH₂)₄- (chain) | ~1.2-1.4 | Multiplet |

| -CH₃ (terminal) | ~0.9 | Triplet |

Note: These are typical chemical shift ranges for aliphatic ketones. Actual values may vary slightly.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.

Table 3: ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~211 |

| -CH₂-C(=O)- (α-C) | ~42 |

| -CH₂- (β to C=O) | ~24 |

| -(CH₂)₄- (chain) | ~22-32 |

| -CH₃ (terminal) | ~14 |

Note: These are typical chemical shift ranges for aliphatic ketones. Actual values may vary slightly.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Key Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1715 | Strong |

| C-H Stretch (Aliphatic) | ~2850-2960 | Strong |

| C-H Bend (Aliphatic) | ~1375, ~1465 | Medium |

Note: The exact position of the C=O stretch can be influenced by the physical state of the sample.[7][8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

-

Sample Preparation: this compound is typically dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium with a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.[9]

-

-

MS Conditions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.

-

Data Acquisition:

-

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. If the sample is a low-melting solid or a liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[11]

-

Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[12]

Visualizations

Spectral Analysis Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectral analysis.

References

- 1. This compound | C13H26O | CID 10015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. whitman.edu [whitman.edu]

- 5. guidechem.com [guidechem.com]

- 6. Ketones | OpenOChem Learn [learn.openochem.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rtilab.com [rtilab.com]

Commercial 7-Tridecanone: A Technical Guide to Purity and Available Grades

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and commercially available grades of 7-Tridecanone (CAS No. 462-18-0), a key intermediate in various chemical syntheses. This document outlines the typical purity levels offered by commercial suppliers, details the analytical methodologies for purity determination, and presents a generalized workflow for quality assessment.

Purity and Commercial Grades of this compound